![molecular formula C15H13ClFN3S2 B1364756 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B1364756.png)
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile
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Overview
Description
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chlorofluorobenzyl group, a dimethylamino vinyl group, and an isothiazolecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorofluorobenzyl Intermediate: The synthesis begins with the chlorination and fluorination of benzyl compounds to form the 2-chloro-6-fluorobenzyl intermediate.
Thioether Formation: The intermediate is then reacted with a thiol compound under basic conditions to form the sulfanyl derivative.
Isothiazole Ring Formation: The sulfanyl derivative undergoes cyclization with appropriate reagents to form the isothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile
- 3-[(2-Fluorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile
- 3-[(2-Bromobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile
Uniqueness
3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile stands out due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to molecular targets and improve its stability under various conditions.
Properties
Molecular Formula |
C15H13ClFN3S2 |
---|---|
Molecular Weight |
353.9 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C15H13ClFN3S2/c1-20(2)7-6-14-10(8-18)15(19-22-14)21-9-11-12(16)4-3-5-13(11)17/h3-7H,9H2,1-2H3 |
InChI Key |
CZTPCTBKCJGTDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=C(C(=NS1)SCC2=C(C=CC=C2Cl)F)C#N |
Origin of Product |
United States |
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